Azd0530;azd-0530;azd 0530
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Description
Azd0530;azd-0530;azd 0530 is a useful research compound. Its molecular formula is C28H33ClN4O5 and its molecular weight is 541.0 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of Azd0530 involves the reaction of 4-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)benzamide with 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinoline-3-carbonitrile.
Starting Materials
4-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)benzamide, 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinoline-3-carbonitrile
Reaction
The reaction starts with the addition of 4-chloro-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinoline-3-carbonitrile to a solution of 4-(4-methylpiperazin-1-yl)-N-(4-morpholin-4-ylphenyl)benzamide in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)., The reaction mixture is then heated to a suitable temperature, typically between 80-120°C, for a period of time, usually between 12-24 hours., After completion of the reaction, the mixture is cooled and the resulting solid is filtered and washed with a suitable solvent such as water or ethanol., The crude product is then purified by column chromatography using a suitable stationary phase and eluent system to yield the final product, Azd0530.
properties
IUPAC Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33ClN4O5/c1-33-9-4-18(5-10-33)6-13-35-20-14-22-25(24(15-20)38-19-7-11-34-12-8-19)28(31-16-30-22)32-26-21(29)2-3-23-27(26)37-17-36-23/h2-3,14-16,18-19H,4-13,17H2,1H3,(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIWLDDUUPFPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCOC2=CC3=C(C(=C2)OC4CCOCC4)C(=NC=N3)NC5=C(C=CC6=C5OCO6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(1-methylpiperidin-4-yl)ethoxy]-5-(oxan-4-yloxy)quinazolin-4-amine |
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